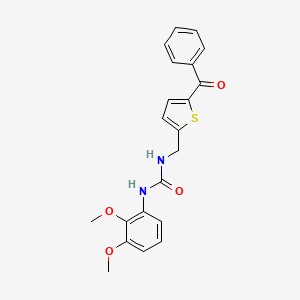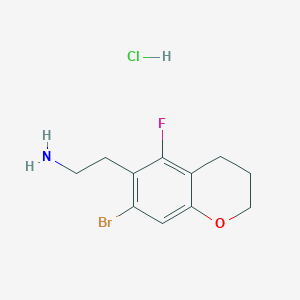![molecular formula C23H24N4O4 B2798290 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide CAS No. 1105226-32-1](/img/structure/B2798290.png)
2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds Synthesis
Research has been conducted on the formation and structural determination of heterocyclic derivatives of guanidine, which share structural similarities with the compound of interest. These studies often involve the synthesis of complex molecules with potential applications in medicinal chemistry and drug design. For example, Banfield et al. (1987) discussed the synthesis and X-ray structure determination of heterocyclic derivatives, highlighting the methods used for creating compounds with intricate molecular structures (Banfield, Fallon, & Gatehouse, 1987).
Radioligand Imaging
Another area of application is in the development of selective radioligands for imaging purposes, such as in positron emission tomography (PET). Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand, demonstrating the compound's utility in neuroimaging and the exploration of its potential in diagnosing and studying diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity
The synthesis of new heterocycles incorporating certain moieties has been explored for their antimicrobial properties. Bondock et al. (2008) delved into the synthesis and antimicrobial activity of new heterocycles, providing insights into the potential therapeutic applications of these compounds (Bondock, Rabie, Etman, & Fadda, 2008).
Pyrimido[5,4-b]indole Derivatives
Research into the synthesis of 5H-pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates has been reported, showcasing methods for creating compounds with potential relevance to drug discovery and chemical biology. Shestakov et al. (2009) described reactions leading to these derivatives, underlining the versatility of these compounds in synthetic organic chemistry (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).
Synthesis of Novel Compounds for Biomedical Applications
Further studies have focused on synthesizing novel compounds for exploring their biomedical applications, including their antimicrobial and cytotoxic activities. For instance, Debnath and Ganguly (2015) synthesized and evaluated a series of acetamide derivatives for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-30-18-11-16-17(12-19(18)31-2)26-22-21(16)25-14-27(23(22)29)13-20(28)24-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12,14,26H,6,9-10,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCYOLIOTWYJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2798211.png)
![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2798212.png)

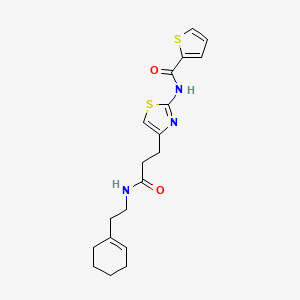


![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2798219.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2798220.png)
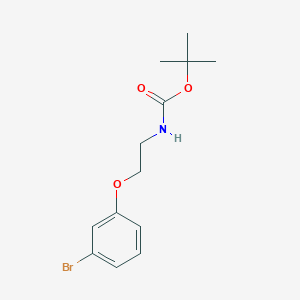
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2798223.png)
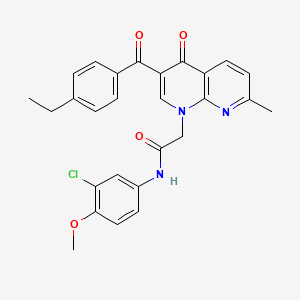
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2798227.png)
